molecular formula C22H22N4O4S B10872702 N-[N'-(5-Methyl-3-phenyl-isoxazole-4-carbonyl)-hydrazinocarbothioyl]-4-propoxy-benzamide

N-[N'-(5-Methyl-3-phenyl-isoxazole-4-carbonyl)-hydrazinocarbothioyl]-4-propoxy-benzamide

Cat. No.: B10872702
M. Wt: 438.5 g/mol
InChI Key: KOPBROFJXFNMAV-UHFFFAOYSA-N
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Description

N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-4-PROPOXYBENZAMIDE is a complex organic compound that features an isoxazole ring, a hydrazine group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-4-PROPOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of nitrile oxides with alkynes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Scientific Research Applications

N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-4-PROPOXYBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-4-PROPOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity and modulating receptor function . The hydrazine group can form covalent bonds with active site residues, further enhancing its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-4-PROPOXYBENZAMIDE is unique due to its combination of an isoxazole ring, hydrazine group, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]carbamothioyl]-4-propoxybenzamide

InChI

InChI=1S/C22H22N4O4S/c1-3-13-29-17-11-9-16(10-12-17)20(27)23-22(31)25-24-21(28)18-14(2)30-26-19(18)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,24,28)(H2,23,25,27,31)

InChI Key

KOPBROFJXFNMAV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=C(ON=C2C3=CC=CC=C3)C

Origin of Product

United States

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